molecular formula C13H11ClN2O3S B5155371 METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5155371
M. Wt: 310.76 g/mol
InChI Key: ZGFMCDPWJJHELI-UHFFFAOYSA-N
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Description

METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C13H11ClN2O3S. It is known for its unique structure, which includes a thiophene ring, a chlorinated aniline group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 3-chloroaniline with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its thiophene ring and chlorinated aniline moiety provide distinct reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(5-6-20-11)16-13(18)15-9-4-2-3-8(14)7-9/h2-7H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMCDPWJJHELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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